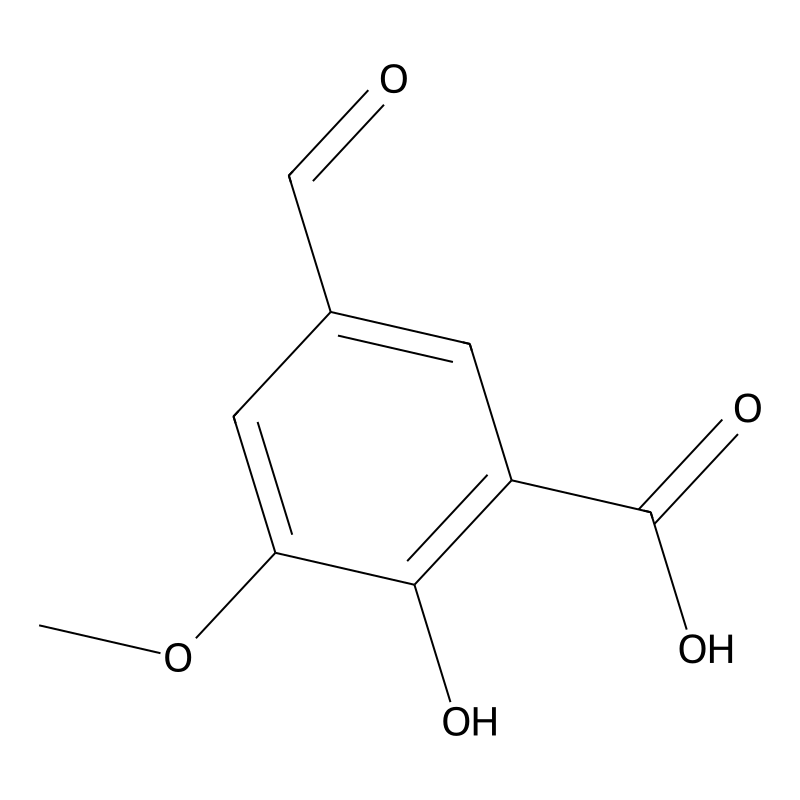5-Formyl-3-methoxysalicylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
5-FMSA is a derivative of salicylic acid, a well-known anti-inflammatory and analgesic compound. The scientific research on 5-FMSA primarily focuses on its synthesis and characterization. Studies have reported various methods for synthesizing 5-FMSA, including using Vilsmeier-Haaf reaction and formylation with paraformaldehyde [, ]. These studies also describe the characterization of the synthesized 5-FMSA using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].
Biological Activities:
Limited research suggests that 5-FMSA might possess some interesting biological activities. A study investigating its anti-inflammatory properties reported moderate inhibitory effects on the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages []. However, further research is necessary to confirm these findings and explore the potential therapeutic applications of 5-FMSA.
5-Formyl-3-methoxysalicylic acid, with the molecular formula and a molecular weight of 196.16 g/mol, is a derivative of salicylic acid characterized by a formyl group at the 5-position and a methoxy group at the 3-position. This compound is notable for its role in various
- Research on the mechanism of action of 5-carboxyvanillin is limited.
- No specific safety information is currently available in scientific databases. As with any new compound, it is important to handle it with care in a research laboratory following general safety guidelines for organic acids.
Additional Information
- Due to the limited research available online, further exploration of scientific databases or contacting researchers in the field of natural products may be required for a more in-depth analysis.
- Condensation Reactions: It can undergo condensation with amines to yield derivatives such as 2-Hydroxy-3-methoxy-5-alkylazomethin-N-alkylbenzoesäureamide. Additionally, it reacts with methylene active compounds like malonic acid to form substituted cinnamic acids.
- Oxidation: The compound can be oxidized to produce various derivatives, which may exhibit different chemical properties and biological activities .
These reactions highlight its versatility as a building block in synthetic organic chemistry.
Research indicates that 5-formyl-3-methoxysalicylic acid exhibits significant biological activities, particularly in the realm of anti-inflammatory effects. Similar compounds have been studied for their potential therapeutic applications, particularly in treating inflammatory conditions. For instance, derivatives of salicylic acid are known to modulate biological pathways involved in inflammation, suggesting that 5-formyl-3-methoxysalicylic acid may also possess similar properties .
The synthesis of 5-formyl-3-methoxysalicylic acid can be achieved through several methods:
- Starting from Salicylic Acid Derivatives: The compound can be synthesized from 3-methoxysalicylic acid via formylation reactions using reagents such as formic acid or other carbonyl sources.
- Multi-step Synthesis: A more complex synthesis route involves multiple steps including protection-deprotection strategies and functional group transformations to introduce the formyl group at the desired position on the aromatic ring .
These methods underline the compound's accessibility for research and industrial applications.
5-Formyl-3-methoxysalicylic acid has several applications:
- Fluorescence Studies: It has been utilized in studies focusing on fluorescence properties, contributing to insights into photophysics related to salicylic acid derivatives.
- Analytical Chemistry: The compound serves as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of biomolecules without fragmentation.
- Corrosion Inhibition: Research has explored its effectiveness as a corrosion inhibitor for metals, which is crucial for various industrial applications.
Interaction studies involving 5-formyl-3-methoxysalicylic acid often focus on its binding properties with biological macromolecules. For example, studies on related compounds have shown their ability to interact with enzymes and receptors involved in inflammatory pathways. Such interactions may provide insights into the mechanisms underlying their biological effects and potential therapeutic uses .
Several compounds share structural similarities with 5-formyl-3-methoxysalicylic acid, including:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 5-Methoxysalicylic Acid | C8H8O4 | Exhibits anti-inflammatory properties |
| 5-Aminosalicylic Acid | C7H8N2O3 | Used in treating inflammatory bowel disease |
| 2-Hydroxy-3-methoxybenzoic Acid | C9H10O4 | Known for its antioxidant properties |
These compounds highlight the diversity within salicylic acid derivatives and their unique biological activities. The presence of different functional groups significantly alters their reactivity and application potential, making each compound distinct in its utility .








